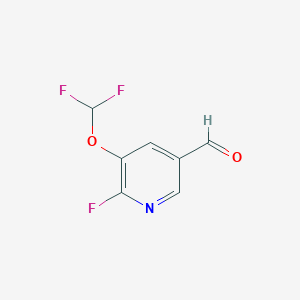

3-Difluoromethoxy-2-fluoro-5-formylpyridine

CAS No.: 1804418-64-1

Cat. No.: VC2755746

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804418-64-1 |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 5-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H4F3NO2/c8-6-5(13-7(9)10)1-4(3-12)2-11-6/h1-3,7H |

| Standard InChI Key | CPDHUDWSENHSOS-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1OC(F)F)F)C=O |

| Canonical SMILES | C1=C(C=NC(=C1OC(F)F)F)C=O |

Introduction

3-Difluoromethoxy-2-fluoro-5-formylpyridine is a fluorinated pyridine derivative that has garnered significant attention in scientific research due to its unique chemical properties and potential biological activities. This compound features a pyridine ring substituted with difluoromethoxy and fluoro groups, alongside a formyl group, which enhances its reactivity and interaction with biological targets.

Biological Activities

Research on 3-Difluoromethoxy-2-fluoro-5-formylpyridine suggests several biological activities:

-

Antimicrobial Properties: Preliminary studies indicate potential efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

-

Anticancer Activity: The compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent.

-

Enzyme Interaction Studies: Its fluorinated structure allows it to serve as a probe for studying enzyme kinetics and metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Comparison with Similar Compounds

3-Difluoromethoxy-2-fluoro-5-formylpyridine can be compared with other fluorinated pyridine derivatives:

-

2-Fluoro-5-formylpyridine: Lacks the difluoromethoxy group, resulting in different chemical reactivity and properties.

-

3-Difluoromethoxy-4-fluoro-5-formylpyridine: Has an additional fluorine atom, which can further influence its electronic properties and reactivity.

-

3-Difluoromethoxy-2,4-difluoro-5-formylpyridine: Contains multiple fluorine atoms, enhancing its electron-withdrawing effects and potentially altering its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume